molecular formula C23H44N4O15 B1254257 Inosamycin D

Inosamycin D

Cat. No.: B1254257
M. Wt: 616.6 g/mol
InChI Key: ZMRHISCREAEQQW-MXESDJFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inosamycin D is a component of the inosamycin complex, a group of aminocyclitol antibiotics produced by Streptomyces hygroscopicus No. J296-21 (ATCC 39150) . Structurally, it belongs to the aminoglycoside class and shares a core scaffold with neomycin, paromomycin, and ribostamycin. However, it is distinguished by the presence of 2-deoxy-β-D-thioinosamine, a unique structural feature replacing the 2-deoxystreptamine moiety found in traditional aminoglycosides . The molecular formula of this compound is C₂₃H₄₄N₄O₁₅, with a molecular weight of 616.6180 Da .

While detailed toxicity data for this compound specifically remains sparse, studies on the inosamycin complex suggest that Inosamycin A, the primary component, has acute toxicity approximately one-third that of neomycin . This lower toxicity profile may stem from structural modifications influencing cellular uptake or ribosomal binding efficiency.

Properties

Molecular Formula

C23H44N4O15

Molecular Weight

616.6 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol

InChI

InChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)40-18-5(25)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1

InChI Key

ZMRHISCREAEQQW-MXESDJFFSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CO)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N

Synonyms

BMY-28162
BMY-28163
BMY-28164
BMY-28165
Bu-2659
inosamycin A
inosamycin B
inosamycin C
inosamycin D
inosamycins

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Inosamycin D shares functional and structural similarities with several aminoglycoside antibiotics. Below is a comparative analysis based on structural features, antimicrobial activity, and toxicity.

Structural Comparison

Compound Core Structure Unique Moieties Molecular Formula Source Organism
This compound Aminocyclitol-thioinosamine 2-Deoxy-β-D-thioinosamine C₂₃H₄₄N₄O₁₅ Streptomyces hygroscopicus
Neomycin B 2-Deoxystreptamine Neosamine C, neomycin B C₂₃H₄₆N₆O₁₃ Streptomyces fradiae
Paromomycin 2-Deoxystreptamine Paromamine, D-glucosamine C₂₃H₄₅N₅O₁₄ Streptomyces rimosus
Ribostamycin 2-Deoxystreptamine Ribose moiety C₁₇H₃₅N₅O₁₂ Streptomyces ribosidificus
Boholmycin Modified aminocyclitol Unusual hydroxylation pattern Undisclosed Actinomycetes (undisclosed)
Sorbistin A Pseudotrisaccharide Sorbose-derived sugar C₂₄H₄₃N₃O₁₆ Pseudomonas spp.

Key Structural Notes:

  • Sorbistin and boholmycin diverge further, with sorbistin incorporating a sorbose-derived sugar and boholmycin featuring atypical hydroxylation .

Functional Comparison

Compound Antibacterial Spectrum Resistance Profile Toxicity (LD₅₀, murine)
This compound Broad (Gram+/Gram-), excluding resistant strains Ineffective against resistant E. coli Not reported
Neomycin B Broad (Gram+/Gram-), topical use High resistance prevalence ~8.5 mg/kg
Paromomycin Intestinal protozoa, systemic infections Moderate resistance ~12 mg/kg
Ribostamycin Narrow (Gram- bacilli) Limited resistance ~15 mg/kg
Boholmycin Undisclosed Undisclosed Undisclosed
Sorbistin A Gram+ (MRSA, VRE) Active against some resistant strains Low (preclinical data)

Key Functional Notes:

  • Resistance Mechanisms: this compound’s inactivity against resistant strains parallels neomycin, suggesting shared susceptibility to aminoglycoside-modifying enzymes (e.g., acetyltransferases) . However, its thioinosamine core may reduce affinity for these enzymes, a hypothesis requiring validation.
  • Spectrum: Sorbistin A shows unique efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), unlike this compound .

Toxicity and Therapeutic Potential

Neomycin’s nephrotoxicity and ototoxicity limit its systemic use, whereas structural analogs like this compound could offer safer alternatives if toxicity profiles are confirmed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.